molecular formula C21H27N3O2 B2453706 N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide CAS No. 1351800-81-1

N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide

Cat. No. B2453706
CAS RN: 1351800-81-1
M. Wt: 353.466
InChI Key: PWLQLDWUXCZUTC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. The compound is also known by its chemical formula C21H26N4O2 and is often referred to as CP-47,497.5]dec-3-en-1-yl)acetamide.

Mechanism of Action

N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide acts as a CB1 receptor agonist. This means that it binds to the CB1 receptor and activates it, leading to downstream effects. Specifically, activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. This results in a decrease in neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its binding to the CB1 receptor. Activation of the CB1 receptor by this compound has been shown to have effects on pain sensation, mood, and appetite. Additionally, it has been shown to have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide in lab experiments is its specificity for the CB1 receptor. This allows for targeted manipulation of the CB1 receptor without affecting other receptors or physiological processes. However, a limitation of using this compound in lab experiments is its potential for off-target effects. Additionally, the synthesis of this compound is a complex process that may limit its availability for use in lab experiments.

Future Directions

There are several potential future directions for the use of N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide in scientific research. One direction is the further exploration of its potential as an anti-inflammatory agent. Additionally, it may be useful in the study of pain sensation, mood, and appetite. Further research may also be done to optimize the synthesis of this compound and improve its availability for use in lab experiments.

Synthesis Methods

The synthesis of N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide is a complex process that involves multiple steps. The first step is the synthesis of the intermediate compound 3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one. This is done by reacting cyclopentanone with hydrazine hydrate and benzaldehyde in the presence of a catalyst. The intermediate compound is then reacted with acetic anhydride to form this compound.

Scientific Research Applications

N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been used as a ligand for the cannabinoid receptor CB1. CB1 receptors are found in the central nervous system and are involved in a variety of physiological processes, including pain sensation, mood, and appetite.

properties

IUPAC Name

N-cyclopentyl-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c25-18(22-17-11-5-6-12-17)15-24-20(26)19(16-9-3-1-4-10-16)23-21(24)13-7-2-8-14-21/h1,3-4,9-10,17H,2,5-8,11-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLQLDWUXCZUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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